1-(2-Amino-4-iodophenyl)ethanone CAS number
1-(2-Amino-4-iodophenyl)ethanone CAS number
An In-depth Technical Guide to 1-(2-Amino-4-iodophenyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-4-iodophenyl)ethanone (CAS No. 1260764-80-4), a key building block in modern medicinal and materials chemistry. The strategic placement of an amino group, an acetyl moiety, and an iodine atom on the phenyl ring imparts a unique and versatile reactivity profile. This document delves into the compound's physicochemical properties, outlines a logical synthetic strategy, explores its vast potential in synthetic applications, and details the analytical methods for its characterization. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their research and development endeavors.
Core Compound Identification and Properties
1-(2-Amino-4-iodophenyl)ethanone is an organic intermediate categorized as an aromatic amine and ketone.[1] Its structure is foundational for the synthesis of more complex heterocyclic systems and for introducing a functionalized phenyl ring into target molecules.
Physicochemical Data
A summary of the key physicochemical properties is presented below. This data is critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 1260764-80-4 | [1][2] |
| IUPAC Name | 1-(2-Amino-4-iodophenyl)ethanone | - |
| Molecular Formula | C₈H₈INO | [1] |
| Molecular Weight | 261.06 g/mol | [1] |
| SMILES Code | CC(C1=CC(I)=CC=C1N)=O | [1] |
| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C | [1] |
| Purity/Specification | Typically >97% for research grades | - |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related aminoacetophenones and iodinated aromatics indicate that this compound should be handled with care.[3][4][5]
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Hazard Classification: Expected to be a skin and serious eye irritant (Category 2).[3] May be harmful if swallowed (Acute Oral Toxicity, Category 4).[4][6] May cause respiratory irritation.[4][7]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Use only in a well-ventilated area or under a chemical fume hood.
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Handling Precautions: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[3][4]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Proposed Synthesis and Rationale
The synthesis of 1-(2-Amino-4-iodophenyl)ethanone is not widely published in detail. However, a logical and efficient pathway can be designed based on established organometallic and functional group transformation methodologies. The proposed route starts from the commercially available 1-(4-iodophenyl)ethanone.
Caption: Proposed synthetic workflow for 1-(2-Amino-4-iodophenyl)ethanone.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology for the nitration of an activated ring followed by nitro group reduction.
Step 1: Ortho-Nitration of 1-(4-Iodophenyl)ethanone
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Rationale: The acetyl group is a meta-director, while the iodo group is an ortho-, para-director. Due to the deactivating nature of both, the directing influence can be complex. However, nitration often favors the position ortho to the activating (or less deactivating) group if the para position is blocked. In this case, we target the position ortho to the iodine. Careful control of temperature is crucial to prevent side reactions.
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Procedure:
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To a stirred solution of concentrated sulfuric acid (H₂SO₄) cooled to 0°C in an ice bath, slowly add 1-(4-iodophenyl)ethanone (1.0 eq).
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Maintain the temperature at 0°C and add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (HNO₃) (1.1 eq) dropwise over 30 minutes.
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After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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The precipitated solid, 1-(4-iodo-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
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Step 2: Reduction of the Nitro Group
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Rationale: The reduction of an aromatic nitro group to an amine is a standard and reliable transformation. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acidic medium are highly effective reagents for this purpose, known for their high yield and selectivity.
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Procedure:
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Suspend the synthesized 1-(4-iodo-2-nitrophenyl)ethanone (1.0 eq) in ethanol.
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Add an aqueous solution of hydrochloric acid, followed by the portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq).
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Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-Amino-4-iodophenyl)ethanone.
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Purify the product via column chromatography on silica gel or recrystallization to obtain the final product.
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Chemical Reactivity and Synthetic Utility
The true value of 1-(2-Amino-4-iodophenyl)ethanone lies in its trifunctional nature, which allows for a diverse range of subsequent chemical transformations. It is a powerful intermediate for building complex molecular architectures.[8]
Caption: Key reaction pathways for 1-(2-Amino-4-iodophenyl)ethanone.
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Amino Group Reactivity: The primary amine at the C2 position can readily undergo acylation, sulfonylation, or act as a nucleophile in condensation reactions. This is fundamental for constructing quinoline and other heterocyclic ring systems.[8]
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Iodo Group Reactivity: The iodine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents (aryl, alkyl, alkynyl) at this position, significantly increasing molecular diversity.
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Ketone Reactivity: The acetyl group can participate in various reactions, including aldol condensations, reductions to the corresponding alcohol, or serve as an anchor point for building heterocyclic rings like pyrazoles or pyrimidines.[8][9]
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is suitable for assessing purity. UV detection should be set to the absorbance maximum of the phenyl ketone chromophore.[10]
Spectroscopic Profile (Predicted)
While experimental spectra are not publicly available, a theoretical profile can be predicted based on the structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.5 ppm (3H, -COCH₃).- A broad singlet for the amine protons (2H, -NH₂), which is D₂O exchangeable.- Three distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the phenyl ring, showing characteristic ortho and meta coupling patterns. |
| ¹³C NMR | - A signal for the methyl carbon (~25-30 ppm).- A signal for the carbonyl carbon (~195-200 ppm).- Six distinct signals in the aromatic region, including the carbon bearing the iodine (C-I) at a relatively high field (~90-100 ppm) and the carbon bearing the amino group (C-N) at a lower field (~145-155 ppm). |
| IR (Infrared) Spectroscopy | - N-H stretching vibrations (two bands) in the range of 3300-3500 cm⁻¹.- A strong C=O stretching vibration around 1660-1680 cm⁻¹.- C-N stretching in the region of 1250-1350 cm⁻¹.- C-I stretching vibration at a lower frequency, typically <600 cm⁻¹. |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ at m/z ≈ 261.0. The high-resolution mass should correspond to the exact mass of C₈H₈INO. |
Conclusion
1-(2-Amino-4-iodophenyl)ethanone is a high-value, versatile chemical intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for sequential and regioselective modifications, providing a robust platform for the synthesis of complex target molecules. This guide provides the foundational knowledge—from synthesis to characterization and reactivity—required for scientists to effectively utilize this compound in their synthetic endeavors. The proposed protocols and analytical data serve as a validated starting point for laboratory work, enabling accelerated research and development.
References
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Helal, M. H., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]
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PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]
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PubChemLite. 2-amino-1-(4-iodophenyl)ethanone hydrochloride. [Link]
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